molecular formula C20H15BrN4O B2956458 (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 1223872-25-0

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Katalognummer B2956458
CAS-Nummer: 1223872-25-0
Molekulargewicht: 407.271
InChI-Schlüssel: YKJSSBQCQAOYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as BRD3308 and has a molecular weight of 458.34 g/mol.

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Structural Analysis

Research into compounds structurally related to (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has focused on the synthesis, structural characterization, and analysis of their intermolecular interactions. For instance, antipyrine derivatives similar to the mentioned compound were synthesized and subjected to X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies revealed that crystal packing is primarily stabilized by hydrogen bonds, and the stability is dominated by electrostatic energy contributions, suggesting potential for novel crystalline material development (Saeed et al., 2020).

Enantioselective Synthesis

The compound belongs to a class of molecules that can be synthesized through enantioselective processes. Research has demonstrated that exocyclic enamides, similar in structure to this compound, can be hydrogenated with high enantioselectivity using specific catalytic systems. This process is crucial for the synthesis of compounds with potential pharmaceutical applications, highlighting the relevance of such molecules in drug discovery (Zhou et al., 2005).

Antimicrobial and Antiviral Activity

Compounds with pyrazole derivatives, akin to this compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. Some derivatives have shown significant efficacy against bird flu influenza (H5N1), indicating the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Anticancer and Anti-Inflammatory Applications

Novel pyrazolopyrimidines derivatives exhibiting both anticancer and anti-5-lipoxygenase activities have been developed. These derivatives underscore the therapeutic potential of compounds structurally related to this compound in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Compounds

The structural framework of this compound facilitates the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. Research in this area has led to the creation of new compounds with potential antitumor and antimicrobial activities, highlighting the versatility of such molecular structures in synthesizing bioactive molecules (Riyadh, 2011).

Eigenschaften

IUPAC Name

(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c21-18-8-4-5-9-19(18)24-20(26)17(11-22)10-16-12-23-25(14-16)13-15-6-2-1-3-7-15/h1-10,12,14H,13H2,(H,24,26)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJSSBQCQAOYJU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.